molecular formula C18H14ClFN4O2S B4355594 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE

2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE

Cat. No.: B4355594
M. Wt: 404.8 g/mol
InChI Key: RKUTVXPVEZDGBR-YPTLLGEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a substituted benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Benzylidene Hydrazone: This step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Thiazolidinone: The hydrazone is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

    Acylation: The final step involves the acylation of the thiazolidinone with N-phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The hydrazone linkage and thiazolidinone ring are crucial for its binding affinity and specificity. The molecular pathways involved often include inhibition of enzyme activity or disruption of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzylamine
  • 2-chloro-6-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, 2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE stands out due to its complex structure, which includes multiple functional groups. This complexity allows for a broader range of chemical reactions and potential applications. Its unique combination of a thiazolidinone ring and a hydrazone linkage provides distinct biological activities not observed in simpler analogs.

Properties

IUPAC Name

2-[(2Z)-2-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2S/c19-14-7-4-8-15(20)13(14)9-21-23-18-24(17(26)11-27-18)10-16(25)22-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)/b21-9+,23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUTVXPVEZDGBR-YPTLLGEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NN=CC2=C(C=CC=C2Cl)F)S1)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N/N=C/C2=C(C=CC=C2Cl)F)/S1)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE
Reactant of Route 2
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE
Reactant of Route 3
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE
Reactant of Route 6
2-(2-{(Z)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-3-YL)-N-PHENYLACETAMIDE

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